molecular formula C10H9ClN2 B11906316 2-Chloro-3,5-dimethylquinoxaline

2-Chloro-3,5-dimethylquinoxaline

Cat. No.: B11906316
M. Wt: 192.64 g/mol
InChI Key: KPXKJCNRFZNVCI-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dimethylquinoxaline typically involves the reaction of 3,5-dimethylbenzene-1,2-diamine with 2-chlorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring. The reaction is usually carried out in the presence of a catalyst such as phosphorous oxychloride (POCl3) and requires refluxing for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled, filtered, and recrystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents.

Major Products:

Scientific Research Applications

2-Chloro-3,5-dimethylquinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the chlorine and methyl groups.

    2,3-Dimethylquinoxaline: Lacks the chlorine atom but has similar properties.

    2-Chloroquinoxaline: Similar structure but without the methyl groups.

Uniqueness: 2-Chloro-3,5-dimethylquinoxaline is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-chloro-3,5-dimethylquinoxaline

InChI

InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)12-7(2)10(11)13-8/h3-5H,1-2H3

InChI Key

KPXKJCNRFZNVCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=N2)C)Cl

Origin of Product

United States

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